

# Application Notes and Protocols for Assessing HMPL-689 Efficacy in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

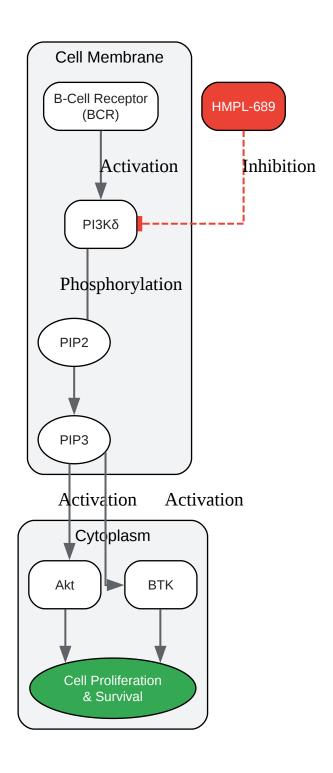
## Introduction

**HMPL-689** is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). The PI3K $\delta$  signaling pathway is a critical regulator of B-cell receptor (BCR) signaling and is frequently hyperactivated in B-cell malignancies, playing a crucial role in the proliferation, survival, and trafficking of malignant B-cells.[1][2][3] Inhibition of PI3K $\delta$  by **HMPL-689** presents a promising therapeutic strategy for various B-cell lymphomas. Preclinical evaluation of **HMPL-689** in robust xenograft models is a critical step in its development. These application notes provide detailed protocols for assessing the in vivo efficacy of **HMPL-689** in subcutaneous xenograft models of B-cell lymphoma.

# **Signaling Pathway of HMPL-689**

**HMPL-689** targets the PI3Kδ enzyme, a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). The activation of these downstream pathways ultimately promotes cell proliferation, survival, and differentiation. By selectively inhibiting PI3Kδ, **HMPL-689** blocks the production of PIP3, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.





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**Diagram 1: HMPL-689** Mechanism of Action in the PI3Kδ Signaling Pathway.

# Experimental Protocols Cell Line-Derived Xenograft (CDX) Model Protocol

# Methodological & Application





This protocol describes the establishment of a subcutaneous B-cell lymphoma xenograft model using a suitable cell line and the subsequent evaluation of **HMPL-689** efficacy.

#### Materials:

- Cell Lines: Human B-cell lymphoma cell lines such as Raji (Burkitt's lymphoma), Daudi (Burkitt's lymphoma), Maver-1 (mantle cell lymphoma), or Mino (mantle cell lymphoma).
- Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
- Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's Balanced Salt Solution (HBSS), Matrigel (optional), HMPL-689, vehicle for HMPL-689 (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water).
- Equipment: Cell culture flasks, centrifuges, hemocytometer, sterile syringes and needles (27-30G), calipers, animal balance.

#### Procedure:

- Cell Culture: Culture B-cell lymphoma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free HBSS. Resuspend the cells in HBSS (or a 1:1 mixture of HBSS and Matrigel) at a concentration of 5-10 x 10<sup>7</sup> cells/mL.
- Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200  $\mu$ L of the cell suspension (containing 5-10 x 10<sup>6</sup> cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
   Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
- Randomization and Treatment Initiation: When the mean tumor volume reaches approximately 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).



- HMPL-689 Administration: Prepare a fresh formulation of HMPL-689 in the vehicle at the
  desired concentration. Based on clinical data showing a recommended phase 2 dose of 30
  mg once daily, a starting dose of 10-30 mg/kg for preclinical models can be considered,
  administered orally via gavage once daily.[4] The control group should receive the vehicle
  alone.
- Efficacy Assessment:
  - Tumor Volume: Continue to measure tumor volume 2-3 times per week.
  - Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
  - Survival: Monitor the mice daily for signs of distress and euthanize them when tumors reach a predetermined endpoint (e.g., >2000 mm³ or when ulceration occurs) or if significant body weight loss (>20%) is observed.[5][6] Record the date of euthanasia for survival analysis.
- Pharmacodynamic (PD) Analysis (Optional Satellite Group):
  - At selected time points after the final dose (e.g., 2, 8, and 24 hours), euthanize a separate cohort of mice from each group.
  - Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.
  - Perform Western blotting or immunohistochemistry (IHC) to assess the levels of phosphorylated Akt (p-Akt) and total Akt to confirm target engagement.

## Patient-Derived Xenograft (PDX) Model Protocol

PDX models more closely recapitulate the heterogeneity of human tumors.[8]

### Procedure:

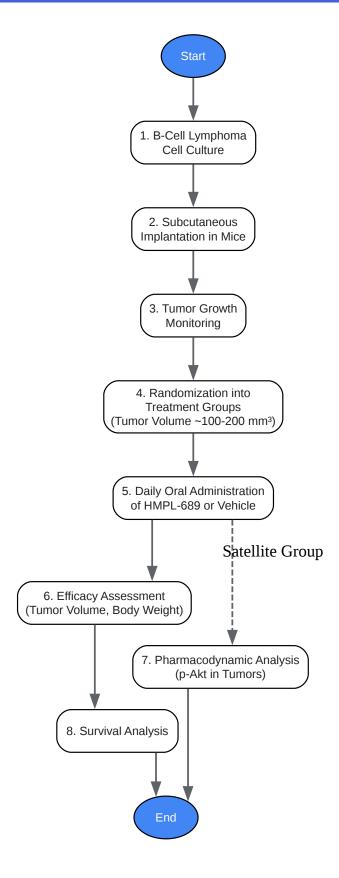
 Tumor Acquisition: Obtain fresh tumor tissue from patients with B-cell lymphoma under appropriate ethical guidelines.



- Tumor Processing and Implantation: Mechanically and/or enzymatically dissociate the tumor tissue into a single-cell suspension or small fragments. Implant the tumor cells/fragments subcutaneously into highly immunodeficient mice (e.g., NSG).
- Tumor Propagation and Expansion: Once tumors are established, they can be serially passaged into new cohorts of mice for expansion.
- Efficacy Study: Once a sufficient number of mice with established tumors are available, follow the same procedure for randomization, treatment, and efficacy assessment as described for the CDX model.

# **Experimental Workflow**





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Diagram 2: Workflow for Assessing HMPL-689 Efficacy in Xenograft Models.



## **Data Presentation**

Quantitative data from the xenograft studies should be summarized in clear and structured tables for easy comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment Group	N	Mean Tumor Volume at Day 0 (mm³) ± SEM	Mean Tumor Volume at Day 21 (mm³) ± SEM	Percent Tumor Growth Inhibition (% TGI)	P-value
Vehicle Control	10	150.5 ± 10.2	1850.3 ± 150.7	-	-
HMPL-689 (10 mg/kg)	10	148.9 ± 9.8	925.1 ± 95.3	50.0%	<0.01
HMPL-689 (30 mg/kg)	10	151.2 ± 11.1	462.6 ± 50.1	75.0%	<0.001

% TGI =  $[1 - (Mean Tumor Volume of Treated Group at Day 21 - Mean Tumor Volume of Treated Group at Day 0) / (Mean Tumor Volume of Control Group at Day 21 - Mean Tumor Volume of Control Group at Day 0)] <math>\times$  100

Table 2: Body Weight Changes and Survival



Treatment Group	N	Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM	Median Survival (Days)	P-value (Log- rank test)
Vehicle Control	10	+2.5 ± 1.5	28	-
HMPL-689 (10 mg/kg)	10	+1.8 ± 1.2	45	<0.05
HMPL-689 (30 mg/kg)	10	+0.5 ± 1.8	Not Reached	<0.01

Table 3: Pharmacodynamic Analysis of p-Akt in Tumors

Treatment Group	Time Post- Dose	Mean Relative p-Akt/Total Akt Ratio ± SEM	Percent Inhibition of p- Akt	P-value
Vehicle Control	2h	1.00 ± 0.12	-	-
HMPL-689 (30 mg/kg)	2h	0.25 ± 0.05	75%	<0.001
HMPL-689 (30 mg/kg)	8h	0.40 ± 0.08	60%	<0.01
HMPL-689 (30 mg/kg)	24h	0.85 ± 0.10	15%	>0.05

# Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of **HMPL-689** efficacy in xenograft models of B-cell lymphoma. Adherence to these detailed methodologies will enable the generation of robust and reproducible data to support the continued clinical development of this promising targeted therapy. Careful consideration of the choice of xenograft model, dosing regimen, and defined endpoints is essential for a thorough assessment of the anti-tumor activity of **HMPL-689**.



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